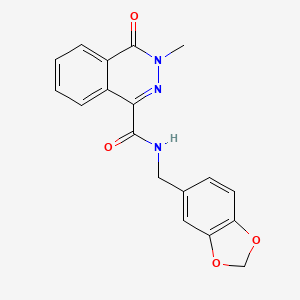![molecular formula C20H25N5O2 B11129855 3-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]propanamide](/img/structure/B11129855.png)
3-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4,6-dimetil-2-pirimidinil)amino]-N-[2-(5-metoxi-1H-indol-1-il)etil]propanamida es un complejo compuesto orgánico que ha despertado interés en varios campos científicos debido a sus propiedades estructurales únicas y sus posibles aplicaciones. Este compuesto presenta un anillo de pirimidina sustituido con grupos dimetilo y una parte de indol, lo que lo convierte en objeto de estudio en la química medicinal y la farmacología.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-[(4,6-dimetil-2-pirimidinil)amino]-N-[2-(5-metoxi-1H-indol-1-il)etil]propanamida típicamente implica reacciones orgánicas de varios pasos. Un enfoque común comienza con la preparación del precursor 4,6-dimetil-2-pirimidinilamina. Esto se puede lograr mediante la reacción de 4,6-dimetil-2-cloropirimidina con amoníaco en condiciones controladas.
A continuación, el derivado de indol, 5-metoxi-1H-indol, se sintetiza mediante la síntesis de indol de Fischer, que implica la reacción de fenilhidrazina con un aldehído o cetona. El paso final implica el acoplamiento de la pirimidinilamina con el derivado de indol utilizando un enlace adecuado, como un grupo propanamida, en condiciones que promuevan la formación del enlace amida, típicamente utilizando reactivos de acoplamiento como EDCI (1-etil-3-(3-dimetilaminopropil)carbodiimida) y HOBt (1-hidroxi-benzotriazol).
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto incluye ampliar las reacciones, optimizar los tiempos y temperaturas de reacción y emplear técnicas de purificación como la recristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
3-[(4,6-dimetil-2-pirimidinil)amino]-N-[2-(5-metoxi-1H-indol-1-il)etil]propanamida puede someterse a diversas reacciones químicas, que incluyen:
Oxidación: El grupo metoxi en el anillo de indol se puede oxidar para formar un grupo hidroxilo.
Reducción: El enlace amida se puede reducir a una amina en condiciones reductoras fuertes.
Sustitución: El anillo de pirimidina puede sufrir reacciones de sustitución nucleofílica, particularmente en las posiciones adyacentes a los átomos de nitrógeno.
Reactivos y condiciones comunes
Oxidación: Se pueden utilizar reactivos como permanganato de potasio (KMnO₄) u óxido de cromo (CrO₃).
Reducción: El hidruro de litio y aluminio (LiAlH₄) es un agente reductor común.
Sustitución: Se pueden utilizar nucleófilos como aminas o tioles en condiciones básicas.
Productos principales
Oxidación: Formación de derivados de 5-hidroxi-1H-indol.
Reducción: Formación de la amina correspondiente.
Sustitución: Formación de derivados de pirimidina sustituidos.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se estudia por su reactividad única y su potencial como bloque de construcción para moléculas más complejas. Su capacidad para sufrir diversas transformaciones químicas lo convierte en un compuesto valioso en la química orgánica sintética.
Biología
En la investigación biológica, se investiga 3-[(4,6-dimetil-2-pirimidinil)amino]-N-[2-(5-metoxi-1H-indol-1-il)etil]propanamida por sus posibles interacciones con macromoléculas biológicas, como proteínas y ácidos nucleicos. Sus características estructurales le permiten actuar como ligando en estudios de unión.
Medicina
Médicamente, este compuesto se explora por sus posibles aplicaciones terapéuticas. La presencia de la parte de indol sugiere una posible actividad en las vías neurológicas, mientras que el anillo de pirimidina es una característica común en muchos compuestos farmacológicamente activos.
Industria
En la industria, este compuesto podría utilizarse en el desarrollo de nuevos materiales o como intermedio en la síntesis de productos farmacéuticos y agroquímicos.
Mecanismo De Acción
El mecanismo de acción de 3-[(4,6-dimetil-2-pirimidinil)amino]-N-[2-(5-metoxi-1H-indol-1-il)etil]propanamida implica su interacción con objetivos moleculares específicos. La parte de indol puede interactuar con los receptores de serotonina, mientras que el anillo de pirimidina podría inhibir enzimas involucradas en la síntesis de nucleótidos. Estas interacciones pueden modular varias vías bioquímicas, lo que lleva a posibles efectos terapéuticos.
Comparación Con Compuestos Similares
Compuestos similares
4,6-dimetil-2-pirimidinilamina: Comparte el núcleo de pirimidina pero carece de la parte de indol.
5-metoxi-1H-indol: Contiene la estructura de indol pero carece del anillo de pirimidina.
N-(2-(5-metoxi-1H-indol-1-il)etil)acetamida: Enlace similar pero diferentes sustituyentes en el anillo de pirimidina.
Singularidad
3-[(4,6-dimetil-2-pirimidinil)amino]-N-[2-(5-metoxi-1H-indol-1-il)etil]propanamida es única debido a la combinación de las partes de pirimidina e indol, que confieren distintas propiedades químicas y biológicas. Esta doble funcionalidad no se encuentra comúnmente en otros compuestos, lo que lo convierte en un sujeto valioso para la investigación y el desarrollo.
Propiedades
Fórmula molecular |
C20H25N5O2 |
|---|---|
Peso molecular |
367.4 g/mol |
Nombre IUPAC |
3-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[2-(5-methoxyindol-1-yl)ethyl]propanamide |
InChI |
InChI=1S/C20H25N5O2/c1-14-12-15(2)24-20(23-14)22-8-6-19(26)21-9-11-25-10-7-16-13-17(27-3)4-5-18(16)25/h4-5,7,10,12-13H,6,8-9,11H2,1-3H3,(H,21,26)(H,22,23,24) |
Clave InChI |
ZJKGAILHZSXMIY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=N1)NCCC(=O)NCCN2C=CC3=C2C=CC(=C3)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5E)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11129772.png)
![Dimethyl 4-{4-[(2-furylcarbonyl)oxy]-3-methoxyphenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11129791.png)
![N~2~-benzyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N-(4-methoxyphenyl)glycinamide](/img/structure/B11129792.png)
![N-(4-methoxybenzyl)-1-[1,2,3,4]tetraazolo[1,5-b]pyridazin-6-yl-3-piperidinecarboxamide](/img/structure/B11129802.png)
![(5Z)-2-(4-butoxyphenyl)-5-[4-(heptyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11129805.png)
![2-(3,4-dihydroisoquinolin-2(1H)-yl)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11129810.png)
![2-[4-(2,3-Dihydro-1H-indole-1-sulfonyl)-2-methylphenoxy]-N-[(pyridin-3-YL)methyl]acetamide](/img/structure/B11129816.png)
![N-(furan-2-ylmethyl)-2-[2-methyl-4-(propylsulfamoyl)phenoxy]acetamide](/img/structure/B11129826.png)
![N-cyclopentyl-2-[2-methyl-4-(phenylsulfamoyl)phenoxy]acetamide](/img/structure/B11129832.png)

![1-(3,4-Dichlorophenyl)-6,7-dimethyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11129840.png)
![N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide](/img/structure/B11129845.png)
![3-(2-bromophenoxy)-7-hydroxy-8-[(3-methylpiperidino)methyl]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B11129846.png)
![[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]{4-[2-(4-pyridyl)ethyl]piperazino}methanone](/img/structure/B11129861.png)
